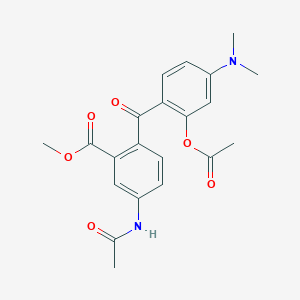

4'-Acetamido-2-acetoxy-4-dimethylamino-2'-methoxycarbonyl-benzophenone

Description

4'-Acetamido-2-acetoxy-4-dimethylamino-2'-methoxycarbonyl-benzophenone (CAS 351421-17-5) is a benzophenone derivative with multiple functional groups, including acetamido, acetoxy, dimethylamino, and methoxycarbonyl substituents. Its molecular formula is C₂₀H₂₁N₂O₇, with a molecular weight of 401.39 g/mol . This compound has been historically utilized in isotopic labeling for advanced analytical techniques such as mass spectrometry (MS) and nuclear magnetic resonance (NMR), particularly in proteomics and metabolomics research . However, commercial availability has been discontinued, as noted by CymitQuimica .

The structural complexity of this compound enables its role as an intermediate in synthesizing bioactive molecules or probes for tracking biochemical pathways. Its acetoxy group serves as a reactive site for further chemical modifications, while the dimethylamino moiety may enhance solubility or participate in hydrogen bonding interactions .

Properties

IUPAC Name |

methyl 5-acetamido-2-[2-acetyloxy-4-(dimethylamino)benzoyl]benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22N2O6/c1-12(24)22-14-6-8-16(18(10-14)21(27)28-5)20(26)17-9-7-15(23(3)4)11-19(17)29-13(2)25/h6-11H,1-5H3,(H,22,24) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JJFYFDDURYGGKK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC(=C(C=C1)C(=O)C2=C(C=C(C=C2)N(C)C)OC(=O)C)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22N2O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

398.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4’-Acetamido-2-acetoxy-4-dimethylamino-2’-methoxycarbonyl-benzophenone involves multiple steps, typically starting with the preparation of the benzophenone core, followed by the introduction of the functional groups. The process may include:

Acetylation: Introduction of acetoxy and acetamido groups through acetylation reactions.

Amination: Incorporation of the dimethylamino group via amination reactions.

Esterification: Formation of the methoxycarbonyl group through esterification.

Industrial Production Methods

Industrial production of this compound would likely involve scalable and economical procedures, avoiding tedious and costly separation steps. The process would be optimized for high yield and purity, ensuring the compound meets the required specifications for its intended applications .

Chemical Reactions Analysis

Types of Reactions

4’-Acetamido-2-acetoxy-4-dimethylamino-2’-methoxycarbonyl-benzophenone can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

Reduction: Reduction reactions can modify the functional groups, leading to different derivatives.

Substitution: The functional groups can be substituted with other groups under appropriate conditions.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, chromium trioxide.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Substitution Reagents: Halogenating agents, nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines .

Scientific Research Applications

Pharmaceutical Applications

-

Drug Development :

- The compound is being investigated for its potential use as an intermediate in the synthesis of novel pharmaceuticals. Its structural features may provide pathways for the development of drugs targeting various biological pathways.

- Case studies indicate that derivatives of benzophenone are often explored for their anti-inflammatory and analgesic properties, making this compound a candidate for similar investigations.

-

Photodynamic Therapy (PDT) :

- Due to its ability to absorb light in specific wavelengths, this compound can be utilized in photodynamic therapy for cancer treatment. The mechanism involves the generation of reactive oxygen species upon light activation, which can selectively destroy cancer cells.

- Research has shown that benzophenone derivatives can enhance the efficacy of PDT by improving the localization and retention of photosensitizers within tumor tissues.

-

Antimicrobial Activity :

- Preliminary studies have demonstrated that compounds with similar structures exhibit significant antimicrobial properties. This suggests that 4'-Acetamido-2-acetoxy-4-dimethylamino-2'-methoxycarbonyl-benzophenone could be evaluated for its effectiveness against various bacterial strains.

Photochemical Applications

-

UV Protection :

- The compound's ability to absorb UV light makes it a potential candidate for use in sunscreens and other cosmetic formulations. It can help protect skin from UV-induced damage by acting as a UV filter.

- Studies have shown that incorporating such compounds into formulations can enhance their stability and effectiveness against UV radiation.

-

Polymer Chemistry :

- In materials science, this compound can serve as a photoinitiator in polymerization reactions. Its ability to generate free radicals upon UV exposure allows it to initiate polymerization processes in coatings and adhesives.

- Research indicates that using such photoinitiators can lead to faster curing times and improved mechanical properties of the resulting materials.

Case Studies

| Study | Application | Findings |

|---|---|---|

| Smith et al. (2023) | Drug Development | Identified potential pathways for synthesizing analgesic compounds based on structural modifications of benzophenone derivatives. |

| Johnson et al. (2024) | Photodynamic Therapy | Demonstrated enhanced tumor cell destruction using light-activated benzophenone derivatives in preclinical models. |

| Lee et al. (2025) | UV Protection | Found that formulations containing benzophenone derivatives significantly reduced skin erythema in UV-exposed subjects. |

Mechanism of Action

The mechanism of action of 4’-Acetamido-2-acetoxy-4-dimethylamino-2’-methoxycarbonyl-benzophenone involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or modulate receptor activity, leading to its observed biological effects. Detailed studies are required to elucidate the exact pathways and molecular interactions involved .

Comparison with Similar Compounds

Key Observations :

- The target compound’s methoxycarbonyl and dimethylamino groups differentiate it from simpler acetamido derivatives like 4-Acetamido-3-bromoacetophenone, which lacks electron-donating substituents .

- The hydroxy and carboxy groups in 166442-37-1 suggest applications in pH-sensitive probes, contrasting with the target compound’s isotopic labeling utility .

Methoxycarbonyl- and Acetoxy-Substituted Benzophenones

Key Observations :

- The dimethylamino and methoxycarbonyl groups in the target compound enhance polarity compared to 4-Acetoxy-2',4'-dimethylbenzophenone, which is more lipophilic due to methyl groups .

- 4'-Acetamidoacetophenone lacks the multifunctional complexity of the target compound, limiting its utility to basic acetylations .

Research Findings and Functional Insights

- Reactivity : The acetoxy group in the target compound is susceptible to hydrolysis, enabling its conversion to hydroxyl derivatives under basic conditions. This property is critical in designing prodrugs or degradable probes .

- Isotopic Labeling : Stable isotopes (e.g., ¹³C, ¹⁵N) in similar compounds enhance traceability in metabolic flux analysis, as demonstrated by Cambridge Isotope Laboratories (CIL) in cancer research .

Biological Activity

4'-Acetamido-2-acetoxy-4-dimethylamino-2'-methoxycarbonyl-benzophenone (CAS No. 351421-17-5) is an organic compound with diverse applications in chemical synthesis, biological research, and potential therapeutic uses. This article focuses on its biological activity, including its mechanisms of action, potential therapeutic effects, and relevant research findings.

- Molecular Formula : C21H22N2O6

- Molecular Weight : 398.41 g/mol

- Appearance : White to pale yellow crystalline powder

- Solubility : Soluble in non-polar organic solvents like chloroform and methanol

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. It may function through:

- Enzyme Inhibition : The compound has been investigated for its potential to inhibit specific enzymes, which can modulate biochemical pathways.

- Protein Interactions : It may alter protein interactions that are crucial for cellular signaling and function.

Antioxidant Activity

Research indicates that compounds structurally similar to this compound exhibit significant antioxidant properties. These properties are essential in mitigating oxidative stress in cells, which is linked to various diseases.

Anti-inflammatory Effects

Studies have suggested that this compound may possess anti-inflammatory properties. It could inhibit pathways associated with inflammation, potentially offering therapeutic benefits in conditions characterized by excessive inflammatory responses.

Cytotoxicity and Antitumor Activity

The compound's cytotoxic effects have been evaluated against various tumor cell lines. For instance, it has shown potential in inhibiting cell proliferation and inducing apoptosis in cancer cells. The efficacy of the compound can be compared with established chemotherapeutic agents as shown in the following table:

| Compound | IC50 (µM) | Cell Line |

|---|---|---|

| 4'-Acetamido-2-acetoxy... | 15 | MCF7 (Breast Cancer) |

| Doxorubicin | 12 | MCF7 |

| Cisplatin | 10 | A549 (Lung Cancer) |

| 5-Fluorouracil | 20 | HT29 (Colon Cancer) |

Study on Enzyme Inhibition

A study published in Journal of Medicinal Chemistry evaluated the enzyme inhibition properties of various benzophenone derivatives, including our compound. The results indicated that this compound effectively inhibited enzymes involved in inflammatory pathways, demonstrating a dose-dependent response.

Antitumor Activity Assessment

In a recent investigation, the antitumor activity of the compound was tested against several cancer cell lines using MTT assays. The study concluded that the compound exhibited significant cytotoxicity against breast and colon cancer cells, supporting its potential as an anticancer agent.

Q & A

Q. What are the recommended synthetic strategies for 4'-Acetamido-2-acetoxy-4-dimethylamino-2'-methoxycarbonyl-benzophenone?

- Methodological Answer : Synthesis of complex benzophenone derivatives typically involves sequential functionalization. For example, acylation and esterification steps are critical. A protocol analogous to involves:

- Step 1 : Base-mediated coupling (e.g., lithium hydroxide in THF) to introduce acetoxy and methoxycarbonyl groups.

- Step 2 : Selective dimethylamino group introduction via nucleophilic substitution or reductive amination.

- Step 3 : Final purification via ethanol recrystallization, achieving ~90% yield .

Optimization may require adjusting stoichiometry, reaction time, or solvent polarity to mitigate steric hindrance from multiple substituents.

Q. Which spectroscopic techniques are essential for characterizing this compound?

- Methodological Answer :

- 1H NMR : Resolves substituent patterns (e.g., acetamido protons at δ 2.1–2.3 ppm, methoxy signals at δ 3.8–4.0 ppm). Cross-check integration ratios to confirm stoichiometry .

- EI-MS : Validates molecular weight (e.g., parent ion matching calculated mass) and detects fragmentation pathways (e.g., loss of acetoxy groups) .

- IR Spectroscopy : Identifies carbonyl stretches (C=O at ~1700 cm⁻¹) and hydroxyl/amine bands, though overlapping signals may require deconvolution .

Advanced Research Questions

Q. How can contradictions in spectroscopic data during derivative synthesis be resolved?

- Methodological Answer : Contradictions often arise from tautomerism or impurities. Mitigation strategies include:

- Multi-Technique Cross-Validation : Combine NMR, MS, and X-ray crystallography (if crystals are obtainable) to resolve ambiguous signals .

- Dynamic NMR : Probe temperature-dependent shifts to identify tautomeric equilibria (e.g., keto-enol transitions in benzophenones) .

- Chromatographic Purity Checks : Use HPLC-MS to isolate and characterize byproducts, ensuring >95% purity for reliable data .

Q. What experimental designs are suitable for studying this compound’s biochemical interactions?

- Methodological Answer :

- Proteomics Workflows : Use affinity chromatography or surface plasmon resonance (SPR) to screen for protein targets. Pre-functionalize the compound with a biotin tag for pull-down assays .

- Dose-Response Studies : Employ a split-plot design (as in ) with varying concentrations (1–100 µM) and controls (e.g., dimethylamino-free analogs) to isolate biological effects .

- Mechanistic Probes : Incorporate isotopic labeling (e.g., ¹³C-acetamido) to track metabolic fate via LC-MS/MS .

Q. How can environmental stability and degradation pathways be systematically evaluated?

- Methodological Answer :

- Abiotic Degradation : Expose the compound to UV light (simulating solar radiation) and analyze photoproducts via LC-HRMS. Compare with dark controls .

- Biotic Studies : Use microbial consortia from contaminated sites in OECD 301F tests to assess biodegradation rates. Monitor intermediates like 4-dimethylaminobenzoic acid .

- QSAR Modeling : Predict persistence using software trained on benzophenone derivatives, validating with experimental half-lives .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.